molecular formula C18H21NO5 B4240282 4-ethoxy-N-(3,4,5-trimethoxyphenyl)benzamide

4-ethoxy-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B4240282
M. Wt: 331.4 g/mol
InChI Key: WKEDNGFSLGYVPZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound characterized by the presence of an ethoxy group, a trimethoxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 3,4,5-trimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-ethoxy-N-(3,4,5-trimethoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-ethoxy-N-(3,4,5-trimethoxyphenyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to interact with various biological targets, including tubulin and heat shock proteins, leading to potential anti-cancer effects . The ethoxy and benzamide groups may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to the combination of its ethoxy, trimethoxyphenyl, and benzamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects compared to other compounds with similar structures.

Properties

IUPAC Name

4-ethoxy-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-5-24-14-8-6-12(7-9-14)18(20)19-13-10-15(21-2)17(23-4)16(11-13)22-3/h6-11H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEDNGFSLGYVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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